SLUPP-417
CAS No.:
Cat. No.: VC1564819
Molecular Formula: C21H23N3O
Molecular Weight: 333.435
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23N3O |
---|---|
Molecular Weight | 333.435 |
IUPAC Name | (E)-N-(4-(4,5-Dihydro-1H-imidazol -2-yl)phenyl)-3-(4-isopropylphenyl)acrylamide |
Standard InChI | InChI=1S/C21H23N3O/c1-15(2)17-6-3-16(4-7-17)5-12-20(25)24-19-10-8-18(9-11-19)21-22-13-14-23-21/h3-12,15H,13-14H2,1-2H3,(H,22,23)(H,24,25)/b12-5+ |
Standard InChI Key | CXKARUGMFISLBH-LFYBBSHMSA-N |
SMILES | O=C(NC1=CC=C(C2=NCCN2)C=C1)/C=C/C3=CC=C(C(C)C)C=C3 |
Appearance | Solid powder |
Introduction
SLUPP-417, also referenced as compound 17o in scientific literature, represents a novel class of small molecule adjuvants that function as efflux pump inhibitors (EPIs) . This compound was developed as part of research efforts aimed at addressing the growing challenge of antibiotic resistance in gram-negative bacteria. The significance of SLUPP-417 lies in its ability to interact with key components of bacterial efflux systems, which are primary mechanisms through which bacteria evade the effects of antibiotics .
Efflux pumps in gram-negative bacteria significantly contribute to antimicrobial resistance by actively expelling antibiotics from bacterial cells, thereby preventing these drugs from reaching effective intracellular concentrations . By inhibiting these efflux mechanisms, SLUPP-417 presents a promising approach to reinvigorate existing antibiotics that have become less effective due to bacterial resistance strategies . This approach is particularly valuable given the current challenges in developing novel antibiotics and the increasing prevalence of multidrug-resistant bacterial strains.
The development of SLUPP-417 resulted from collaborative research involving multiple institutions, including Saint Louis University, University of Oklahoma, Oak Ridge National Laboratory, and the University of Tennessee . This collaborative effort underscores the compound's significance in the broader context of addressing antimicrobial resistance through innovative approaches.
Chemical Properties
SLUPP-417 is characterized by specific chemical properties that contribute to its efficacy as an efflux pump inhibitor. The compound has a molecular formula of C21H23N3O and a molecular weight of 333.435 g/mol . This molecular composition gives SLUPP-417 particular structural characteristics that enable its interaction with bacterial efflux pump components.
The chemical structure of SLUPP-417 can be represented using various notations. Its SMILES notation is O=C(NC1=CC=C(C2=NCCN2)C=C1)/C=C/C3=CC=C(C(C)C)C=C3, which provides a one-dimensional representation of its molecular structure. The InChI (International Chemical Identifier) for SLUPP-417 is InChI=1S/C21H23N3O/c1-15(2)17-6-3-16(4-7-17)5-12-20(25)24-19-10-8-18(9-11-19)21-22-13-14-23-21/h3-12,15H,13-14H2,1-2H3,(H,22,23)(H,24,25)/b12-5+. These notations offer standardized ways of representing the compound's structure and are valuable for database searches and chemical information exchange.
SLUPP-417 has several synonyms in scientific and chemical databases, including SLUPP417, CHEMBL4059529, SCHEMBL23758890, and GLXC-10476 . These alternative identifiers facilitate the tracking and identification of the compound across different research platforms and chemical databases.
Mechanism of Action
SLUPP-417 operates through a specific mechanism that targets the AcrAB-TolC efflux pump system in Escherichia coli . This tripartite efflux system consists of three components: AcrB (an inner membrane transporter), TolC (an outer membrane channel), and AcrA (a membrane fusion protein that connects AcrB and TolC) . Unlike many other efflux pump inhibitors that target the transporter component, SLUPP-417 interacts specifically with AcrA, the membrane fusion protein .
By targeting AcrA, SLUPP-417 disrupts the assembly or function of the complete AcrAB-TolC complex, thereby inhibiting the efflux mechanism . This inhibition prevents the expulsion of antibiotics from the bacterial cell, allowing these drugs to accumulate to effective concentrations within the cell and exert their antimicrobial effects .
The ability of SLUPP-417 to penetrate the outer membrane of gram-negative bacteria is a crucial aspect of its mechanism of action . Gram-negative bacteria possess an additional outer membrane that serves as a permeability barrier, making them inherently more resistant to many antibiotics and other compounds . SLUPP-417's capability to traverse this outer membrane enables it to reach its target site and interact with the AcrA component of the efflux system .
Research Findings
Discovery and Development
SLUPP-417 was identified through a sophisticated research approach that combined rigorous experimental screening with in silico virtual screening methods . This dual screening approach allowed researchers to efficiently identify compounds with potential efflux pump inhibitory activity from large chemical libraries .
The development of SLUPP-417 was part of a broader research initiative aimed at identifying novel classes of efflux pump inhibitors that could address the challenge of antibiotic resistance in gram-negative bacteria . The research was conducted by a collaborative team involving scientists from Saint Louis University, the University of Oklahoma, Oak Ridge National Laboratory, and the University of Tennessee .
The compound was derived from structure-activity relationship studies based on a previously identified hit compound, NSC 60339 (referred to as compound 1) . These studies involved systematic modifications to the original structure to optimize its properties as an efflux pump inhibitor, ultimately leading to the identification of SLUPP-417 (designated as compound 17o) as a promising candidate with enhanced efficacy .
Efficacy as an Efflux Pump Inhibitor
SLUPP-417 demonstrates significant efficacy as an efflux pump inhibitor in E. coli . Research findings indicate that SLUPP-417 exhibits improved inhibition of efflux compared to the original hit compound NSC 60339 . This enhanced inhibitory activity is attributed to the structural modifications introduced during the optimization process .
The compound's effectiveness as an efflux pump inhibitor is reflected in its ability to increase the intracellular concentration of antibiotics in E. coli cells . By inhibiting the AcrAB-TolC efflux system, SLUPP-417 prevents the active expulsion of antibiotics from the bacterial cell, allowing these drugs to accumulate to effective concentrations within the cell .
Antibiotic Potentiation Capabilities
A key finding regarding SLUPP-417 is its ability to potentiate the activity of certain antibiotics against E. coli . Specifically, SLUPP-417 has been shown to enhance the efficacy of novobiocin and erythromycin . These antibiotics are known to be substrates of the AcrAB-TolC efflux system and often exhibit reduced efficacy against gram-negative bacteria due to active efflux .
The antibiotic potentiation effect of SLUPP-417 is particularly significant in the context of addressing antibiotic resistance. By enhancing the efficacy of existing antibiotics, SLUPP-417 presents a strategy to extend the useful lifespan of these drugs and address the growing challenge of antimicrobial resistance .
Comparison with Other Efflux Pump Inhibitors
SLUPP-417 represents one of several compounds being investigated as potential efflux pump inhibitors. Below is a comparison table highlighting SLUPP-417's characteristics in relation to other known EPIs:
Compound | Target Efflux Pump | Mechanism of Action | Antibiotics Potentiated |
---|---|---|---|
SLUPP-417 | AcrAB-TolC | Inhibits membrane fusion protein AcrA | Novobiocin, Erythromycin |
SLUPP-225 (17h) | AcrAB-TolC | Inhibits membrane fusion protein AcrA | Novobiocin, Erythromycin |
NSC 60339 (Compound 1) | AcrAB-TolC | Interacts with AcrA | Various antibiotics (less effective than SLUPP-417) |
This comparison demonstrates that SLUPP-417 belongs to a novel class of efflux pump inhibitors that specifically target the membrane fusion protein component of the efflux system . This targeting strategy differs from many other efflux pump inhibitors that interact with the transporter component of the system .
SLUPP-417 and SLUPP-225 (designated as compound 17h) were both identified as promising candidates from the same research initiative, with both compounds demonstrating favorable properties as potential EPIs in E. coli cells . Both compounds show improvements over the original hit compound NSC 60339 in terms of efflux inhibition and antibiotic potentiation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume